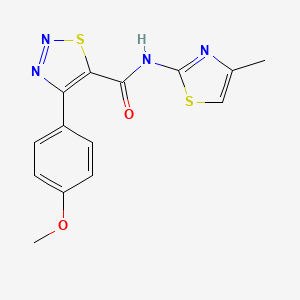![molecular formula C23H42N4O B6116411 7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6116411.png)
7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane, also known as SM-130686, is a novel small molecule that has been studied for its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to act on the GABAergic system. 7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane has been found to bind to the GABA-A receptor and enhance the activity of GABA, which is an inhibitory neurotransmitter in the central nervous system. This leads to the inhibition of neuronal activity and the reduction of pain and inflammation.
Biochemical and Physiological Effects:
7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. 7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane has also been found to reduce the expression of COX-2, which is an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane has been found to reduce neuronal excitability and increase the threshold for pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane is that it has been found to have low toxicity and high selectivity for the GABA-A receptor. This makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases, neuropathic pain, and cancer. However, one of the limitations of 7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane. One direction is to further investigate its mechanism of action and identify the specific molecular targets that it interacts with. This could lead to the development of more potent and selective drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of 7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane in vivo, which could provide valuable information for the development of clinical trials. Additionally, the potential use of 7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane in combination with other drugs for the treatment of various diseases should be investigated.
Métodos De Síntesis
The synthesis of 7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The starting materials used in the synthesis include cyclohexylmethylamine, ethyl piperazine-1-carboxylate, and 2-bromoacetyl chloride. The key intermediates formed during the synthesis include N-(cyclohexylmethyl)-N-ethylpiperazine-1-carboxamide and 7-(cyclohexylmethyl)-2-oxo-2,7-diazaspiro[4.5]decane-1-carboxylic acid. The final coupling reaction involves the reaction of N-(cyclohexylmethyl)-N-ethylpiperazine-1-carboxamide with 7-(cyclohexylmethyl)-2-oxo-2,7-diazaspiro[4.5]decane-1-carboxylic acid in the presence of a coupling reagent.
Aplicaciones Científicas De Investigación
7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic applications in various scientific research fields. It has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. 7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane has also been studied for its potential use in the treatment of neuropathic pain, as it has been found to have analgesic properties. Additionally, 7-(cyclohexylmethyl)-2-[(4-ethyl-1-piperazinyl)acetyl]-2,7-diazaspiro[4.5]decane has been studied for its potential use in the treatment of cancer, as it has been found to have anti-tumor properties.
Propiedades
IUPAC Name |
1-[9-(cyclohexylmethyl)-2,9-diazaspiro[4.5]decan-2-yl]-2-(4-ethylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N4O/c1-2-24-13-15-25(16-14-24)18-22(28)27-12-10-23(20-27)9-6-11-26(19-23)17-21-7-4-3-5-8-21/h21H,2-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQAYENCQOFNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2CCC3(C2)CCCN(C3)CC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6116335.png)
![N~1~-[1-(4-isobutylbenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B6116346.png)
![N-[1-(4-ethyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B6116348.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6116356.png)
![N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6116361.png)

![2-[1-(2-ethoxybenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6116374.png)
![2-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B6116376.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B6116385.png)

![2-{1-benzyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6116395.png)
![N-benzyl-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6116402.png)
![ethyl 1-[(5-acetyl-3-thienyl)carbonyl]-3-benzyl-3-piperidinecarboxylate](/img/structure/B6116427.png)